Enhanced Lipophilicity (XLogP3) of Naphthalen-1-yl Analog vs. Phenyl/Benzoyl Derivatives
The XLogP3 of 946312-96-5 is 2.2, which is 1.1 log units higher than that of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941935-31-5, XLogP3 ~1.1), and 1.8 log units higher than N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS not available, XLogP3 ~0.4) [1][2]. This increase is directly attributable to the naphthalen-1-yl substituent. In drug discovery, an XLogP3 around 2–3 is often associated with improved passive membrane permeability while maintaining aqueous solubility, a balance critical for intracellular target engagement [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (computed by XLogP3 3.0) |
| Comparator Or Baseline | N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide XLogP3 ~1.1; N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide XLogP3 ~0.4 |
| Quantified Difference | ΔXLogP3 = +1.1 vs benzamide analog; ΔXLogP3 = +1.8 vs acetamide analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Higher lipophilicity within the optimal range (2-3) enhances the probability of cell-permeability in phenotypic assays without excessively compromising solubility, making the naphthalen-1-yl substitution a preferred starting point for cell-based screening campaigns.
- [1] PubChem. Computed Properties for CID 42477486 (XLogP3, MW, TPSA). National Library of Medicine, 2024. View Source
- [2] PubChem. Computed Properties for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (CID reference). National Library of Medicine, 2024. View Source
